2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl-
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Overview
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- is a complex organic compound with the molecular formula C20H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzoxepine and a pyrazole derivative, the reaction can proceed through a series of steps involving:
Condensation Reactions: Combining the benzoxepine and pyrazole derivatives in the presence of a strong acid or base to form the initial framework.
Cyclization: Heating the intermediate product to induce cyclization, forming the benzoxepino-pyrazole core.
Functional Group Modifications: Introducing methyl and methoxy groups through alkylation reactions using reagents like methyl iodide and sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification techniques like crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxepine Derivatives: Compounds like 2H-benzoxepine-1,3-dione share a similar core structure but differ in functional groups.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have a similar pyrazole ring but lack the benzoxepine moiety.
Uniqueness
What sets 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- apart is its combined benzoxepine and pyrazole structure, which imparts unique chemical properties and reactivity
Properties
CAS No. |
124405-81-8 |
---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-8,9-dimethyl-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-15-23-24(16-18(17)2)30-14-13-22-25(23)27-28(20-7-5-4-6-8-20)26(22)19-9-11-21(29-3)12-10-19/h4-12,15-16H,13-14H2,1-3H3 |
InChI Key |
BYBVBKRVWHCABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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